Dimethyl (dimethoxymethyl)phosphonate
Description
Contextualization in Organophosphorus Chemistry Research
Organophosphorus chemistry is a vast field with applications ranging from industrial chemicals and flame retardants to pharmaceuticals and agricultural agents. mdpi.com Within this domain, phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are of significant interest due to their resistance to chemical and enzymatic hydrolysis compared to phosphate (B84403) esters. mdpi.com Dimethyl (dimethoxymethyl)phosphonate serves as a key intermediate in the synthesis of more complex molecules. nih.gov Research into compounds like this is driven by the need to develop novel synthetic methodologies and to create building blocks for various bioactive molecules and materials. researchgate.net The chemistry of phosphorylated formaldehyde (B43269) derivatives, in particular, explores the reactivity of compounds where a phosphonate (B1237965) group is attached to a carbon atom that is also part of an acetal (B89532), leading to unique synthetic possibilities. nih.govnih.gov
Structural Classification as a Phosphorylated Formaldehyde Acetal
Structurally, this compound, (CH₃O)₂P(O)CH(OCH₃)₂, is classified as a phosphorylated formaldehyde acetal. nih.gov This classification arises from its core components:
Phosphonate group: It contains a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two methoxy (B1213986) groups (-OCH₃), and single-bonded to a carbon atom.
Formaldehyde Acetal group: The same carbon atom bonded to the phosphorus is also bonded to two other methoxy groups. This -CH(OCH₃)₂ moiety is a dimethyl acetal of formaldehyde.
The chemistry of such compounds is influenced by the interplay between the phosphorus ester and the acetal functional groups. nih.gov The presence of the acetal makes it a protected form of a formylphosphonate, which is otherwise an unstable compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
30410-95-8 |
|---|---|
Molecular Formula |
C5H13O5P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
dimethoxyphosphoryl(dimethoxy)methane |
InChI |
InChI=1S/C5H13O5P/c1-7-5(8-2)11(6,9-3)10-4/h5H,1-4H3 |
InChI Key |
DTILCMQFCUCGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)P(=O)(OC)OC |
Origin of Product |
United States |
Chemical and Physical Properties
Tabulated Chemical Properties
The primary chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₄H₁₁O₄P |
| Molecular Weight | 154.10 g/mol |
| Appearance | Colorless liquid (typical for similar phosphonates) |
| Boiling Point | Data not readily available; similar compounds like Dimethyl methylphosphonate (B1257008) boil at 181 °C. wikipedia.org |
| Density | Data not readily available; similar compounds like Dimethyl methylphosphonate have a density of 1.145 g/mL. wikipedia.org |
| Solubility | Generally soluble in organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural confirmation of this compound. While a specific, complete dataset for this exact molecule is not widely published, the expected signals can be inferred from its structure and data for analogous compounds like Dimethyl methylphosphonate (DMMP). nist.govchemicalbook.com
| Spectroscopy | Expected Signals for this compound |
| ¹H NMR | Signals for the methoxy (B1213986) protons on the phosphorus atom (-P(O)(OCH₃ )₂), a distinct signal for the methoxy protons on the acetal (B89532) carbon (-CH(OCH₃ )₂), and a signal for the unique proton on the central carbon (-CH (OCH₃)₂), which would be coupled to the phosphorus atom. |
| ¹³C NMR | Resonances for the methoxy carbons attached to phosphorus, the methoxy carbons of the acetal, and the central carbon atom which would show coupling to the phosphorus atom. |
| ³¹P NMR | A single resonance in the typical phosphonate (B1237965) region. |
| IR Spectroscopy | Characteristic absorption bands for P=O (strong), P-O-C, and C-O bonds. |
Synthesis and Reactions
Synthesis of this compound
Several synthetic routes to phosphorylated formaldehyde (B43269) acetals have been developed. One notable method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) with dimethylformamide dimethylacetal. nih.govresearchgate.net Another general approach for this class of compounds is the reaction of trialkyl phosphites with orthoformate esters, such as trimethyl orthoformate. nih.govorganic-chemistry.org This reaction often proceeds via a mechanism related to the Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation. wikipedia.org
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the two functional groups present. The acetal (B89532) can be hydrolyzed under acidic conditions to unmask a formyl group, yielding a formylphosphonate. researchgate.net
A primary application of phosphonates bearing an α-proton is their use as reagents in the Horner-Wadsworth-Emmons (HWE) reaction . After deprotonation with a suitable base, the resulting carbanion acts as a potent nucleophile that reacts with aldehydes or ketones to form alkenes, often with high E-selectivity. While this compound itself is not a direct HWE reagent for olefination, its derivatives are. For example, hydrolysis to the corresponding formylphosphonate, followed by reaction with a nucleophile, can generate intermediates that are then used in HWE-type reactions to synthesize substituted vinylphosphonates and other complex molecules. nih.govnih.gov
Mechanistic Investigations of Dimethyl Dimethoxymethyl Phosphonate Reactions
Proposed Radical Mechanisms in Halogenation Processes
While direct experimental studies on the radical halogenation of dimethyl (dimethoxymethyl)phosphonate are not extensively documented in readily available literature, a plausible mechanism can be proposed by analogy to well-established free-radical halogenation reactions of alkanes and related compounds. wikipedia.orgyoutube.com The process is generally understood to proceed via a chain reaction mechanism involving initiation, propagation, and termination steps.
Initiation: The reaction is typically initiated by the homolytic cleavage of a halogen molecule (X₂) into two halogen radicals (X•) using UV light or heat.
Propagation: This phase consists of two key steps that perpetuate the radical chain:
Hydrogen Abstraction: A halogen radical abstracts a hydrogen atom from the methoxymethyl group of the phosphonate (B1237965). The stability of the resulting carbon-centered radical is a key factor in determining the regioselectivity of the reaction. Abstraction of a hydrogen from the carbon adjacent to the two oxygen atoms is likely favored due to the potential for resonance stabilization from the adjacent oxygen lone pairs.
Halogen Abstraction: The resulting phosphonate radical then abstracts a halogen atom from another halogen molecule to form the halogenated product and a new halogen radical, which can then continue the chain reaction.
Termination: The chain reaction is terminated when two radicals combine in any of the possible combinations.
It is important to note that the presence of the phosphonate group and the two methoxy (B1213986) groups can influence the bond dissociation energies of the C-H bonds, which in turn affects the rate and selectivity of the hydrogen abstraction step. Further computational and experimental studies would be necessary to fully elucidate the specific radical mechanism and any unique intermediates involved in the halogenation of this compound.
A related area of radical chemistry involving phosphonates is the radical Arbuzov reaction, which offers an alternative to the traditional nucleophilic substitution for the formation of C-P bonds. chinesechemsoc.orgchinesechemsoc.org This photoredox-catalyzed reaction involves the addition of an alkyl radical to a phosphite, followed by β-scission of a phosphoranyl radical intermediate. While this is a synthetic method rather than a halogenation of a pre-formed phosphonate, it highlights the accessibility of radical pathways in organophosphorus chemistry.
Elucidation of Oxaphosphetane Intermediates in Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic method for the formation of alkenes from phosphonate carbanions and carbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is particularly relevant to this compound, as the corresponding carbanion can be generated and utilized in olefination reactions. A key feature of the HWE reaction is the involvement of a cyclic intermediate known as an oxaphosphetane. youtube.comresearchgate.net
The generally accepted mechanism for the HWE reaction proceeds as follows:
Deprotonation: A strong base is used to deprotonate the carbon alpha to the phosphorus atom, forming a stabilized phosphonate carbanion.
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of diastereomeric betaine-like intermediates.
Oxaphosphetane Formation: The betaine (B1666868) intermediates undergo cyclization to form four-membered ring structures called oxaphosphetanes. The stereochemistry of the final alkene is determined at this stage.
Elimination: The oxaphosphetane intermediate then collapses in a syn-elimination process to yield the alkene and a water-soluble phosphate (B84403) byproduct. The formation of the thermodynamically stable phosphate drives the reaction to completion.
The stereoselectivity of the HWE reaction, which typically favors the formation of (E)-alkenes, is attributed to the reversibility of the initial nucleophilic addition and the subsequent cyclization to the oxaphosphetane. wikipedia.orgresearchgate.net The thermodynamically more stable trans-oxaphosphetane intermediate is favored, leading to the predominant formation of the (E)-alkene. However, modifications to the reaction conditions and the structure of the phosphonate can lead to the selective formation of (Z)-alkenes, as demonstrated by the Still-Gennari modification. wikipedia.orgyoutube.com
The table below summarizes the key steps in the Horner-Wadsworth-Emmons reaction.
| Step | Description | Intermediate/Product |
| 1 | Deprotonation of the phosphonate | Phosphonate carbanion |
| 2 | Nucleophilic addition to the carbonyl | Betaine-like intermediates |
| 3 | Cyclization | Oxaphosphetane |
| 4 | Syn-elimination | Alkene and phosphate byproduct |
Analysis of Electronic and Steric Factors Influencing Reaction Outcomes
The reactivity and selectivity of chemical reactions involving this compound are significantly influenced by a combination of electronic and steric factors. rsc.orgscispace.com These factors can affect the rate of reaction, the stability of intermediates, and the stereochemical outcome.
Electronic Factors:
Phosphonate Group: The phosphorus atom in the phosphonate group is electron-deficient due to the presence of the electronegative oxygen atoms. This electron-withdrawing nature acidifies the alpha-protons, facilitating the formation of the carbanion necessary for olefination reactions. The stability of this carbanion is a key electronic factor driving the HWE reaction.
Dimethoxymethyl Group: The two oxygen atoms of the dimethoxymethyl group have lone pairs of electrons that can participate in resonance, potentially stabilizing adjacent carbocations or radicals. This electronic effect can influence the regioselectivity of reactions such as halogenation.
Steric Factors:
Conformational Effects: The rotational freedom around the various single bonds in the molecule can be restricted by steric hindrance. Certain conformations may be more or less reactive depending on the accessibility of the reactive sites.
The interplay between electronic and steric effects is often complex and can be subtle. mdpi.comresearchgate.net For instance, in the HWE reaction, while electronic factors favor the formation of the phosphonate carbanion, steric interactions in the transition state leading to the oxaphosphetane play a crucial role in determining the stereochemical outcome. A comprehensive understanding of these factors is essential for predicting and controlling the behavior of this compound in chemical synthesis.
The following table provides a summary of the key electronic and steric factors and their potential influence on reactions of this compound.
| Factor | Description | Potential Influence |
| Electronic | ||
| Electron-withdrawing phosphonate group | Increases acidity of α-protons | Facilitates carbanion formation for olefination |
| Resonance stabilization by methoxy groups | Can stabilize adjacent positive or radical centers | Influences regioselectivity in reactions like halogenation |
| Steric | ||
| Steric hindrance from substituents | Affects the approach of reagents | Influences stereoselectivity in olefination (E/Z ratio) |
| Conformational restrictions | Limits the number of accessible reactive conformations | Can affect reaction rates |
Applications in Advanced Organic Synthesis and Materials Research
Role as a Key Building Block for Complex Molecules
The structure of dimethyl (dimethoxymethyl)phosphonate allows it to serve as a stable precursor for other highly functionalized phosphonates, which are important in medicinal chemistry and organic synthesis.
Precursor for Formylphosphonic Acid Synthesis
One of the primary roles of this compound is to act as a stable, protected precursor for the synthesis of formylphosphonic acid and its esters. The dimethoxymethyl group is a dimethyl acetal (B89532), a common protecting group for an aldehyde (formyl group). nih.govpearson.com
The formyl group is highly reactive and can be incompatible with many reaction conditions. By protecting it as an acetal, the phosphonate (B1237965) can be carried through various synthetic steps without unwanted side reactions. The formyl group can be easily deprotected under mild acidic conditions via hydrolysis, which regenerates the aldehyde functionality for subsequent transformations. nih.gov This strategy is crucial for the controlled synthesis of α-formylphosphonates, which are valuable synthons.
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Product | Functional Group Transformation |
|---|
Utility in the Synthesis of Other Functionalized Phosphonates (e.g., Hydroxyalkyl and Vinyl Phosphonates)
While phosphonate chemistry offers broad pathways to various functionalized derivatives, specific literature detailing the direct conversion of this compound to hydroxyalkyl or vinyl phosphonates is limited. However, its chemical structure suggests potential pathways for such transformations.
Theoretically, the carbanion generated from this compound (as discussed in section 5.2.1) could react with aldehydes or ketones. A subsequent workup would yield α-hydroxy-α-(dimethoxymethyl)alkylphosphonates. General methods for synthesizing α-hydroxyalkylphosphonates, such as the Pudovik reaction, typically involve the addition of dialkyl phosphites to carbonyl compounds and represent a more common route to this class of molecules. researchgate.netmdpi.com
Similarly, the synthesis of vinyl phosphonates often involves olefination reactions or palladium-catalyzed cross-coupling methods. mdpi.com The application of this compound as a direct precursor in these specific syntheses is not prominently documented.
Catalytic and Reagent Roles in Organic Transformations
The presence of a hydrogen atom on the carbon adjacent to the phosphonate group imparts significant reactivity, allowing it to function as a potent nucleophilic reagent after activation.
Capacity to Generate Highly Reactive Ylides
The carbon-hydrogen bond alpha to the phosphonate group is acidic due to the electron-withdrawing nature of the phosphoryl (P=O) group. Treatment of this compound with a strong base, such as sodium hydride (NaH) or an alkoxide, results in deprotonation to form a phosphonate-stabilized carbanion.
This carbanion is a highly reactive nucleophile, serving as an equivalent to a phosphorus ylide. It is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgalfa-chemistry.com In this reaction, the carbanion adds to an aldehyde or ketone, leading to the formation of a new carbon-carbon double bond. The HWE reaction is a widely used method for alkene synthesis and typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. orgsyn.org
Table 2: Horner-Wadsworth-Emmons Reaction Pathway
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Deprotonation | A strong base removes the acidic proton alpha to the phosphonate group. | Phosphonate-stabilized carbanion (ylide equivalent) |
| 2. Nucleophilic Attack | The carbanion attacks the carbonyl carbon of an aldehyde or ketone. | Tetrahedral intermediate (betaine) |
| 3. Cyclization | The oxygen anion attacks the phosphorus atom. | Four-membered oxaphosphetane intermediate |
Strategic Implementations in Natural Product Synthesis
Phosphonates are integral to the synthesis of numerous biologically active compounds and natural product analogues due to their ability to act as stable mimics of phosphate esters or as versatile intermediates in carbon-carbon bond-forming reactions. uiowa.edu However, a review of the scientific literature does not indicate specific, documented instances where this compound has been used as a key building block in the total synthesis of a natural product. Its role remains largely that of a potential synthon based on its chemical properties.
Contributions to Novel Material Development
Phosphorus-containing polymers are an important class of materials investigated for applications such as flame retardants, adhesion promoters, and biomaterials. acs.orgrsc.org The synthesis of these materials often involves the polymerization of monomers containing phosphonate or phosphonic acid groups. encyclopedia.pub While there is extensive research into metal phosphonate frameworks and polymers derived from monomers like vinyl phosphonates or phosphonated methacrylates, there are no readily available scientific reports on the use of this compound in the development of novel polymers or materials. mdpi.comrsc.org Its lack of a polymerizable group makes it unsuitable as a monomer for common addition polymerization techniques.
Reagents for Metal Solvent Extraction
Phosphonates and related phosphonic acids are recognized for their capacity to act as effective chelating agents for a variety of metal ions. researchgate.net This ability to form stable, soluble complexes with metals is fundamental to their application in processes like solvent extraction, which is used for separating and purifying metals. researchgate.net The phosphonic acid functional group can effectively bind to metal ions, a property that is harnessed in industrial and environmental applications. thinkdochemicals.com
While direct research on this compound in metal solvent extraction is not extensively detailed, the broader class of organophosphorus compounds, including phosphonates, is well-established in this field. The underlying principle involves the formation of stable metal-chelate complexes which can be selectively extracted from aqueous solutions into an organic phase. thinkdochemicals.com This process is critical for recovering valuable metals from industrial waste streams and for the purification of metals in mining and metallurgy. researchgate.net The effectiveness of these extractants is often dependent on the nature of the organic groups attached to the phosphorus atom, which influence the solubility and extraction efficiency of the metal complexes.
Precursors for Analogs in Nucleic Acid Therapeutics
The modification of the natural phosphodiester backbone of nucleic acids is a key strategy in the development of therapeutic oligonucleotides, such as antisense and antigene agents. arkat-usa.orgnih.gov These modifications aim to enhance properties like stability against degradation by nucleases, cellular uptake, and binding affinity to target RNA or DNA sequences. arkat-usa.orgnih.gov Phosphonate-based analogs, where a non-hydrolyzable P-C bond replaces the native P-O bond, are a significant class of such modifications. researchgate.net
This compound can be envisioned as a precursor for creating these nucleic acid analogs. Its dimethoxymethyl group serves as a protected form of a formyl group, which, after hydrolysis, can be further functionalized. The phosphonate moiety provides the core structure for incorporation into an oligonucleotide backbone using established solid-phase phosphoramidite (B1245037) chemistry. researchgate.net
Research into related structures demonstrates the viability of this approach. For instance, bis-(hydroxymethyl)phosphinic acid, which features a similar phosphinyl core, has been successfully used as a scaffold to synthesize acyclic nucleoside analogs and incorporate them into DNA oligomers. arkat-usa.org These chimeric oligomers, containing a phosphinate/phosphate backbone, have shown resistance to nucleolytic degradation at the modification site. arkat-usa.org Similarly, the development of alkynyl phosphonate synthons allows for post-synthetic functionalization of the DNA backbone via "click" chemistry, enabling the rapid introduction of diverse functionalities to address challenges in targeted cell delivery and stability. researchgate.net
Chelators for Metal Ions (from related phosphinic compounds)
Related organophosphorus compounds, particularly those containing phosphinic acid groups, have been extensively investigated as potent chelators for various metal ions. acs.orgresearchgate.net These compounds form stable complexes with metals, a property that is highly valuable in medicinal applications, such as radiopharmaceuticals, and in analytical chemistry. acs.orgnih.gov
A notable example is the family of 1,4,7-triazacyclononane (B1209588) (TACN) derivatives bearing phosphinic acid pendant arms, known as TRAP ligands. acs.org These ligands have demonstrated remarkable selectivity and efficiency for complexing Gallium-68 (Ga³⁺), a crucial radioisotope for Positron Emission Tomography (PET) imaging. acs.org The phosphinate groups play a key role in the rapid and stable coordination of the Ga³⁺ ion, even under mild conditions (room temperature and low pH), which is advantageous for developing 68Ga radiopharmaceuticals. acs.org
The stability of metal complexes with phosphinate-containing ligands has been quantified through potentiometric studies. The table below presents the stability constants (log KML) for complexes of various metal ions with a phosphinic acid-based TRAP ligand compared to the well-known chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).
| Metal Ion | TRAP-H (log KML) | NOTA (log KML) |
| Ga³⁺ | 25.04 | 30.97 |
| Fe³⁺ | 22.18 | 24.7 |
| Zn²⁺ | 15.11 | 15.69 |
| Cu²⁺ | 18.25 | 21.6 |
| Ni²⁺ | 13.04 | 16.34 |
| Data sourced from potentiometric studies on TRAP ligands. acs.org |
The data indicates that while NOTA generally forms more stable complexes, the TRAP ligands exhibit sufficiently high stability and superior kinetic properties for specific applications like Ga³⁺ chelation. acs.org This research underscores the principle that phosphinic acid derivatives are highly effective chelators, a functional characteristic that can be extended to other phosphinic compounds designed for specific metal ion targets. acs.orgresearchgate.net
Computational and Theoretical Studies
Molecular Modeling and Electronic Structure Analysis
Molecular modeling of DMMP has been employed to develop accurate force fields and potential models that can reproduce its physical and conformational properties. rutgers.eduresearchgate.net These models are crucial for running molecular dynamics simulations to study the behavior of DMMP in various environments, such as in aqueous solutions. rutgers.eduresearchgate.net A key finding from these simulations is that the precise determination of partial atomic charges is vital for correctly describing the phase behavior and physical properties of alkylphosphonate solutions. rutgers.edu In simulations of DMMP-water systems, the compound was found to form an average of two hydrogen bonds with surrounding water molecules via the phosphoryl oxygen atom. rutgers.eduresearchgate.net
The electronic structure of isolated DMMP has been investigated using a combination of gas-phase photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, supported by Density Functional Theory (DFT) calculations. nih.gov These studies have successfully probed the occupied valence and core levels as well as the unoccupied states of the molecule. nih.gov The DFT calculations were instrumental in assigning the spectral features and visualizing the molecular orbitals. nih.gov Such detailed analyses of the isolated molecule's electronic structure provide an essential reference for understanding its behavior when interacting with other materials, such as when adsorbed on surfaces. nih.gov
Quantum chemical studies have also determined the most stable conformations of DMMP. In its preferred state, the methyl group attached to the phosphorus atom assumes a trans position, while the two methoxy (B1213986) groups are in a gauche arrangement. dtic.milgoogle.com
Table 1: Calculated Molecular Properties of Dimethyl (dimethoxymethyl)phosphonate
| Property | Method/Details | Finding | Reference(s) |
|---|---|---|---|
| Conformation | Quantum Chemical Methods | The most stable conformation features a trans methyl group and two gauche methoxy groups. | dtic.mil, google.com |
| Interactions | Molecular Dynamics | Forms an average of two hydrogen bonds with water via the P=O oxygen. | rutgers.edu, researchgate.net |
| Electronic Structure | DFT Calculations | Used to assign spectral features and visualize molecular orbitals. | nih.gov |
| Potential Model | United-atom second-order | Reproduces molecular conformations and physical properties like liquid density and heat of evaporation. | rutgers.edu, researchgate.net |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a fundamental tool for elucidating the mechanisms of chemical reactions, providing insights into the thermodynamic and kinetic feasibility of proposed pathways by calculating reaction energies and activation barriers. nih.govresearchgate.net For organophosphorus compounds like DMMP, these methods have been applied to understand fundamental transformations such as tautomerization.
Studies using ab initio, semi-empirical, and Hartree-Fock methods have calculated the energy of phosphite-phosphonate tautomers to determine the position of equilibrium in the gas phase. dtic.milgoogle.com These calculations consistently show that unless the phosphorus center contains significant electron-withdrawing groups, the equilibrium heavily favors the phosphonate (B1237965) form. dtic.milgoogle.com The vibrational spectra for DMMP have also been calculated at the HF/6-311G** level and compared with experimental frequencies to aid in the assignment of spectral bands. dtic.milgoogle.com
First-principles calculations have also been used to investigate the adsorption mechanism of DMMP onto materials like silica (B1680970). nih.gov By calculating the electrostatic potential (ESP) of both DMMP and the interacting surface (e.g., silanol (B1196071) groups), researchers can identify potential active sites for interaction. nih.gov These studies confirmed that hydrogen bonds form between the hydroxyl groups of silanol and the oxygen atoms in DMMP, which is a critical step in the adsorption process. nih.gov
Table 2: Application of Quantum Chemical Calculations to DMMP Reaction Mechanisms
| Studied Mechanism | Computational Method | Key Insights | Reference(s) |
|---|---|---|---|
| Phosphite-Phosphonate Tautomerization | Ab initio, Hartree-Fock | The equilibrium lies far toward the phosphonate tautomer in the gas phase. | dtic.mil, google.com |
| Vibrational Spectra | HF/6-311G** | Calculation of vibrational frequencies aids in the assignment of experimental infrared spectra. | dtic.mil, google.com |
| Adsorption on Silica | First-principles, DFT | Identified hydrogen bonding between silanol hydroxyl groups and DMMP oxygen atoms as the key interaction. | nih.gov |
In Silico Design and Structure-Activity Relationship Prediction
In silico toxicology and quantitative structure-activity relationship (QSAR) models are computational approaches used to predict the biological activity or hazardous properties of chemicals based on their molecular structure. nih.gov The fundamental principle is that similar structures tend to exhibit similar biological activities. nih.gov These predictive methods are crucial in the early stages of chemical and drug development for prioritizing lead compounds and minimizing animal testing. nih.gov
While specific QSAR models developed exclusively for this compound are not extensively documented in the cited literature, the principles are widely applied to related organophosphorus compounds. For instance, novel pyrimidine (B1678525) phosphonates have been designed and evaluated in silico to predict their drug-like properties and to understand their interaction with biological targets like the aromatase active site through molecular docking. researchgate.net Similarly, in silico studies, including molecular docking and MM-GBSA analyses, have been successfully used to correlate the chemical structure of quinazolinone derivatives with their cytotoxic activity. nih.gov
For DMMP, in silico approaches are valuable in designing materials for its specific detection. The design of silica molecularly imprinted polymers (MIPs) for DMMP sensors relies on understanding the non-covalent interactions between the DMMP template molecule and the functional monomers. researchgate.net Computational modeling of these interactions helps in optimizing the sensor's selectivity and sensitivity. nih.gov The relationship between the amount of template molecule (DMMP) used in the synthesis and the resulting material's properties (e.g., pore volume, specific surface area) demonstrates a practical application of structure-guided design. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sarin |
| Soman |
| Trimethyl phosphite |
| Methylphosphonic acid dichloride |
| Thionyl chloride |
| Silanol |
Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a powerful tool in chemical analysis that utilizes the interaction of electromagnetic radiation with matter to deduce its structure and properties. For a molecule like Dimethyl (dimethoxymethyl)phosphonate, various spectroscopic methods provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ¹³C NMR)
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. For this compound, one would expect to observe distinct signals for the protons of the two methoxy (B1213986) groups attached to the phosphorus atom, the protons of the methoxy group attached to the central carbon, and the proton on the central carbon itself. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring oxygen and phosphorus atoms. The coupling between the phosphorus nucleus (³¹P) and the protons will result in the splitting of the proton signals, providing valuable connectivity information.
³¹P NMR Spectroscopy
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for organophosphorus compounds, as the ³¹P nucleus is 100% abundant and has a spin of ½. nih.gov This results in sharp signals and relatively simple spectra. The chemical shift of the phosphorus nucleus in this compound would be indicative of a phosphonate (B1237965) ester. The spectrum would likely consist of a single resonance, and its chemical shift would be a key identifier for this class of compound. For instance, the related compound dimethyl methylphosphonate (B1257008) shows a characteristic ³¹P NMR signal. nih.gov
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be influenced by their bonding environment, particularly the attachment to oxygen and phosphorus. Similar to ¹H NMR, coupling between the ³¹P nucleus and the carbon atoms would cause splitting of the carbon signals, which is invaluable for assigning the signals to specific carbon atoms in the structure.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~3.8 | Doublet | ³JHP ≈ 11 | P-O-CH₃ |
| ¹H | ~3.4 | Singlet | - | C-O-CH₃ |
| ¹H | ~4.5 | Doublet | ²JHP ≈ 8 | P-CH |
| ³¹P | ~20-30 | Multiplet | - | P=O |
| ¹³C | ~53 | Doublet | ²JCP ≈ 6 | P-O-CH₃ |
| ¹³C | ~58 | Singlet | - | C-O-CH₃ |
| ¹³C | ~70 | Doublet | ¹JCP ≈ 150 | P-CH |
Note: The data in this table is predicted based on known values for similar functional groups and should be considered illustrative.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for identifying and quantifying volatile and semi-volatile compounds in a mixture.
In the context of this compound, GC would be used to separate the compound from any starting materials, byproducts, or solvents. The retention time, the time it takes for the compound to travel through the chromatographic column, would be a characteristic property under a specific set of experimental conditions.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak would confirm the molecular weight of this compound. The fragmentation pattern, which is the collection of fragment ions, provides a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for organophosphonates involve the cleavage of the P-C and P-O bonds. For example, the mass spectrum of dimethyl methylphosphonate shows characteristic fragment ions that are used for its identification. nist.gov
Chromatographic Separations in Synthetic Organic Chemistry
Chromatography is a fundamental technique for the separation and purification of compounds in synthetic organic chemistry. The choice of chromatographic method depends on the properties of the compound of interest, such as its polarity and volatility.
For a polar compound like this compound, high-performance liquid chromatography (HPLC) is a suitable technique for both analysis and purification. In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compound between the two phases.
For phosphonates, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov Ion-pair chromatography can also be utilized to enhance the retention and separation of polar, ionic phosphonates. The selection of the appropriate column and mobile phase is critical for achieving good resolution and efficient purification.
Future Research Directions
Exploration of Underexplored Reactivity and Derivatization Pathways
While the fundamental reactivity of dimethyl (dimethoxymethyl)phosphonate is established, particularly in reactions like the Michaelis-Arbuzov synthesis, significant potential remains for discovering novel transformations and derivatives. wikipedia.orgiiab.me The compound serves as a precursor to highly reactive intermediates, such as ylides, which can be utilized in a variety of organic synthesis applications. wikipedia.orgiiab.me
Future investigations should focus on:
Novel Cycloaddition Reactions: Expanding the scope of cycloaddition reactions involving derivatives like dimethyl (diazomethyl)phosphonate could provide access to a wide range of phosphorus-containing heterocyclic compounds. sci-hub.se
Asymmetric Catalysis: The development of stereoselective reactions is a crucial area. Research into asymmetric catalysis to produce enantiomerically pure phosphonates is of high interest, particularly for applications in medicinal chemistry and materials science where chirality dictates function.
New Derivatization Strategies: Systematic exploration of derivatization at the phosphonate (B1237965) group could yield novel reagents with unique reactivity profiles. This includes exploring reactions that modify the P=O bond or substitute the methoxy (B1213986) groups to tune the compound's electronic and steric properties.
Mechanistic Studies of Fragmentation: Deeper investigation into the fragmentation pathways of this compound ions, as observed in mass spectrometry studies, could reveal novel reactive intermediates and rearrangement mechanisms, offering new synthetic possibilities. rsc.org
Advancement of Sustainable and Green Synthetic Methodologies
Conventional synthesis methods for phosphonates can involve harsh reaction conditions, hazardous solvents, and reagents that are not environmentally benign. mdpi.compreprints.org A significant future direction is the development of green and sustainable synthetic protocols, aligning with the principles of green chemistry. sciencedaily.comresearchgate.net
Key areas for advancement include:
Biocatalysis and Photobiocatalysis: The use of enzymes and whole-cell systems offers a promising eco-friendly alternative to traditional chemical synthesis. mdpi.comresearchgate.net Research has demonstrated the potential of photobiocatalysts, such as cyanobacteria, to perform specific transformations on phosphonate substrates under mild conditions, yielding high-value products. mdpi.compreprints.org Future work should focus on discovering new biocatalysts and optimizing reaction conditions for industrial scalability.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Future synthetic strategies should be evaluated based on their efficiency and minimal generation of by-products.
Expansion of Synthetic Utility in Complex Chemical Architecture Construction
This compound and its derivatives are valuable building blocks in organic synthesis. science.govresearchgate.net Expanding their application in the construction of complex and high-value molecules is a key area for future research.
Promising avenues for exploration are:
Total Synthesis of Natural Products: Many biologically active natural products contain the phosphonate moiety. The strategic use of this compound in the total synthesis of these complex targets could provide more efficient and novel synthetic routes. science.govresearchgate.net
Multicomponent Reactions: Designing novel multicomponent reactions that incorporate phosphonate building blocks would enable the rapid assembly of complex molecular scaffolds from simple precursors in a single step, which is highly desirable for creating libraries of compounds for drug discovery.
Advanced Materials Synthesis: The phosphonate group is an excellent ligand for coordinating with metal ions and can be incorporated into polymers. rsc.orgresearchgate.net Future research should explore the use of this compound in the synthesis of advanced materials such as metal-organic frameworks (MOFs), functional polymers, and hybrid nanomaterials with applications in catalysis, separation, and energy storage. researchgate.net
Advanced Computational Studies for Predictive Synthesis and Material Design
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, offering a pathway to accelerate research and development.
Future computational efforts should be directed towards:
Mechanistic Elucidation and Reactivity Prediction: Employing quantum-theoretical methods like Density Functional Theory (DFT) can provide deep insights into the mechanisms of known reactions and predict the feasibility and outcomes of unexplored reactivity pathways. rsc.org This predictive power can guide experimental efforts, saving time and resources.
In Silico Design of Bioactive Molecules: Computational tools can be used for the in silico screening and design of novel phosphonate derivatives with specific biological activities. rsc.org Predicting absorption, distribution, metabolism, and excretion (ADME) properties can help prioritize synthetic targets for applications in medicine and agriculture.
Catalyst and Material Design: Computational modeling can be instrumental in designing novel, highly efficient, and selective catalysts for phosphonate synthesis. dntb.gov.ua Similarly, predictive modeling can guide the rational design of new phosphonate-containing materials, simulating their structural and functional properties for specific applications, such as gas adsorption or ion conduction, before their synthesis. researchgate.netdntb.gov.ua
Q & A
Q. What are the critical physicochemical properties of dimethyl (dimethoxymethyl)phosphonate relevant to experimental design?
Answer: Key properties include:
- Molecular formula : C₃H₉O₃P; Molecular weight : 124.08 g/mol .
- Boiling point : 180–181°C; Vapor pressure : <0.1 mmHg at 20°C .
- Density : 1.145 g/cm³ at 25°C; Refractive index : n²⁰/D 1.413 .
- Solubility : Miscible with polar organic solvents (e.g., ethanol, acetone) but poorly soluble in water .
These properties guide solvent selection, reaction temperature optimization, and safety protocols (e.g., flammability risks due to low vapor pressure) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer: Critical precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, chemical goggles, and respiratory protection in poorly ventilated areas .
- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .
- Fire safety : Avoid open flames; use CO₂, dry powder, or foam for extinguishing .
- Spill management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Storage : Keep in a cool, dry area away from oxidizers and strong bases .
Regular training on Material Safety Data Sheets (MSDS) and emergency procedures is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for C–C bond formation using this compound?
Answer: Key optimization strategies:
- Catalysts : Use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions. For example, Pd(OAc)₂ in DMF at 80°C enhances yields in Horner-Wadsworth-Emmons reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction kinetics .
- Stoichiometry : Maintain a 1:1.2 molar ratio of phosphonate to carbonyl substrate to minimize side products .
- Temperature control : Reactions typically proceed at 60–100°C; higher temperatures may degrade the phosphonate .
Validate reaction progress via TLC or GC-MS, and purify products via column chromatography .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 124 for [M]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect P=O stretches (~1250–1300 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹) .
For trace analysis, combine HPLC with UV detection (λ = 210 nm) .
Q. How do contradictions in toxicological data impact risk assessment for this compound?
Answer: Discrepancies in toxicity studies require careful interpretation:
- Acute toxicity : LD₅₀ (oral, rat) = 2,500–5,000 mg/kg suggests moderate toxicity, but conflicting reports note neurotoxic effects at lower doses .
- Carcinogenicity : IARC classifies it as Group 3 (not classifiable), but some studies suggest genotoxicity in vitro .
- Reproductive toxicity : Limited data; prioritize in vivo studies to clarify teratogenic potential .
Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
